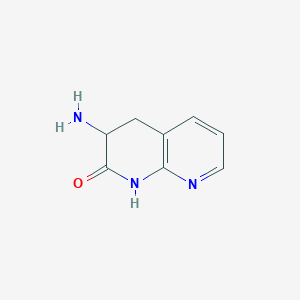![molecular formula C8H9N3O B11918281 5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1956324-85-8](/img/structure/B11918281.png)
5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C7H7N3O. It is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with various reagents. One common method includes the use of diethyl ethoxy methylenemalonate, which reacts with 5-amino-3-methyl-1H-pyrazole to form the desired compound . The reaction conditions often involve heating and the use of solvents like methanol or ethanol.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Halogenated derivatives, such as 3-bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine.
Aplicaciones Científicas De Investigación
5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. It is known to inhibit certain enzymes, including cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of these enzymes, blocking their activity and thereby affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-1H-pyrazolo[3,4-c]pyridine
- 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine
- 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
- 1H-Pyrazolo[3,4-c]pyridine
Uniqueness
5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the methyl group at the 3-position enhances its ability to interact with biological targets, making it a valuable compound in drug discovery and development .
Propiedades
Número CAS |
1956324-85-8 |
|---|---|
Fórmula molecular |
C8H9N3O |
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
5-methoxy-3-methyl-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H9N3O/c1-5-6-3-8(12-2)9-4-7(6)11-10-5/h3-4H,1-2H3,(H,10,11) |
Clave InChI |
NSYXENFDDWKJSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(N=CC2=NN1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-1-azaspiro[4.4]nonan-4-ol](/img/structure/B11918209.png)
![Spiro[3.5]nonan-2-ylmethanamine](/img/structure/B11918235.png)
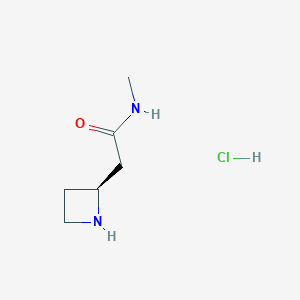
![5-Chloropyrido[2,3-d]pyrimidine](/img/structure/B11918240.png)
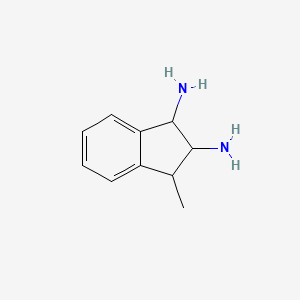
![(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11918251.png)

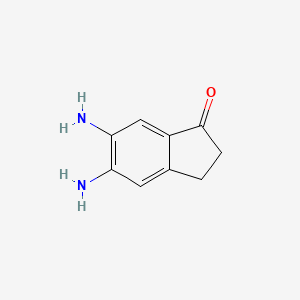
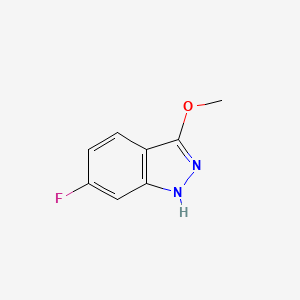
![1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone](/img/structure/B11918270.png)
![N,N-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918278.png)
